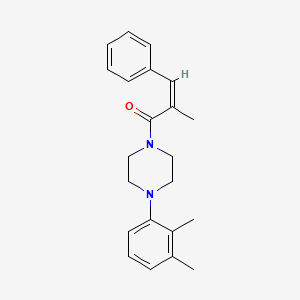
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide, also known as DCPMIX, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoxazolecarboxamide derivatives and has been found to possess unique biochemical and physiological effects that make it a promising candidate for various research studies.
Mecanismo De Acción
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide acts as a selective inhibitor of the TRPA1 ion channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to various stimuli, such as chemical irritants or changes in temperature. By inhibiting the TRPA1 channel, 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide can reduce the perception of pain and inflammation.
Biochemical and Physiological Effects
In addition to its effects on pain and inflammation, 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has also been found to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide in lab experiments include its high potency and selectivity for the TRPA1 channel, as well as its cost-effectiveness and ease of synthesis. However, one limitation is that 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide is not suitable for use in vivo due to its poor pharmacokinetic properties. Therefore, it is primarily used in vitro or ex vivo experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective TRPA1 inhibitors based on the structure of 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide. Another direction is the investigation of 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide's effects on other ion channels and enzymes, as well as its potential use in the treatment of other diseases. Finally, the development of more efficient and effective synthesis methods for 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide could lead to its wider use in scientific research.
Aplicaciones Científicas De Investigación
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. One area of interest is its use as a tool compound for the study of pain and inflammation. 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has been found to act as a selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. This makes it a valuable tool for the study of pain pathways and the development of new pain therapies.
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-14-18(20(25-27-14)19-16(22)11-7-12-17(19)23)21(26)24-13-6-5-10-15-8-3-2-4-9-15/h2-4,7-9,11-12H,5-6,10,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDJWDHSGZTTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,5-dichlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B4674811.png)
![2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B4674828.png)
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4674831.png)

![N-{1-{[(4-chlorophenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4674843.png)
![N-[4-(aminocarbonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4674850.png)
![4-[(allylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4674856.png)

![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B4674872.png)

